molecular formula C12H14N2O2 B1584566 Methyl L-tryptophanate CAS No. 4299-70-1

Methyl L-tryptophanate

Cat. No. B1584566
CAS RN: 4299-70-1
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-JTQLQIEISA-N
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Description

“Methyl L-tryptophanate” is a derivative of the amino acid tryptophan . It is a chiral compound that can exist as both D- and L-enantiomers . The L-isomer (L-1MT) inhibits indoleamine 2,3-dioxygenase (IDO) weakly but also serves as an enzyme substrate .


Synthesis Analysis

L-Tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It can also be used in the preparation of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .


Molecular Structure Analysis

The molecular formula of Methyl L-tryptophanate is C12H14N2O2 . Its molecular weight is 218.25 g/mol .


Chemical Reactions Analysis

The thermal decomposition mechanism for tryptophan methyl ester has been studied, and it was found that tryptamine is an intermediary obtained in the first thermal decomposition step .


Physical And Chemical Properties Analysis

The physical state of Methyl L-tryptophanate is a powder solid . Its melting point ranges from 218 to 220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .

Scientific Research Applications

Enzymatic Synthesis and Isotope Labeling

Methyl L-tryptophanate derivatives have been synthesized for kinetic studies and labeled with hydrogen isotopes such as deuterium and tritium. These derivatives are useful for understanding the enzymatic mechanisms involving L-tryptophan. For instance, the enzymatic synthesis of methylated L-tryptophan derivatives labeled with deuterium and tritium has been reported by Winnicka and Kańska (2018), providing valuable insights into the tryptophanase-catalyzed reactions (Winnicka & Kańska, 2018).

Conformational Studies

Methyl L-tryptophanate is used in conformational studies of amino acids. Wells et al. (1990) analyzed the conformation of methyl N-(2,2,5,5-tetramethyl-1-oxypyrrolinyl-3-carbonyl)-L-tryptophanate in frozen solutions using electron nuclear double resonance and molecular modeling. These studies help in understanding the structure and behavior of amino acids in different environments (Wells et al., 1990).

Neurochemical Studies

Methyl L-tryptophanate has applications in studying the brain's serotonergic system. Diksic and Young (2001) used alpha-methyl-L-tryptophan as a tracer to measure brain serotonin synthesis rates. This approach helps in understanding the control of serotonin synthesis and its alteration by drugs, offering insights into neuropsychiatric disorders (Diksic & Young, 2001).

Enzymatic Decomposition Studies

Boroda et al. (2006) investigated the kinetic isotope effects on the enzymatic decomposition of L-tryptophan, using isotopomers of L-tryptophan, including methyl L-tryptophanate. These studies contribute to a deeper understanding of the enzymatic processes involved in L-tryptophan decomposition (Boroda et al., 2006).

Pharmacological Applications

Methyl L-tryptophanate and its derivatives have been explored in pharmacological contexts. For instance, Qian et al. (2009) examined the efficacy of levo-1-methyl tryptophan in reversing the immunosuppressive effects of indoleamine-2,3-dioxygenase in human epithelial ovarian cancer. This highlights the potential therapeutic applications of methyl L-tryptophanate derivatives in immunotherapy and cancer treatment (Qian et al., 2009).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors when handling Methyl L-tryptophanate . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it should not be allowed to enter drains .

Future Directions

While specific future directions for Methyl L-tryptophanate are not mentioned in the retrieved papers, its potential uses in various chemical reactions and its role as a derivative of the amino acid tryptophan suggest that it could have applications in the synthesis of pharmaceuticals and other chemicals .

properties

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884057
Record name L-Tryptophan, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-tryptophanate

CAS RN

4299-70-1
Record name L-Tryptophan methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Tryptophan, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tryptophan, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tryptophan, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-tryptophanate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
GB Wells, D Mustafi, MW Makinen - Journal of the American …, 1990 - ACS Publications
… ENDOR spectra of methyl L-tryptophanate and of the corresponding methyl esters of f3-fluoro- and rj2-fluorotryptophan acylated at the amino group with the spin-label 2,2,5,5-…
Number of citations: 25 pubs.acs.org
JA Maclaren - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… L-tryptophan, or directly from methyl L-tryptophanate and the 1,3-dicarbonyl compound. Protonation of these enamines forms either methyl L-tryptophanate or a tetrahydro-bcarboline …
Number of citations: 8 www.publish.csiro.au
H Joela, D Mustafi, CC Fair… - The Journal of Physical …, 1991 - ACS Publications
… study of spin-labeled methyl L-tryptophanate,8b the results provide an unusually accurate basis for structure definition of amino acid derivatives that can be employed as substrates of …
Number of citations: 16 pubs.acs.org
EE van Tamelen, C Dorschel - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… The amino-acid unit was attached by sodium cyanoborohydride-promoted6 reductive alkylation of the aldehyde (3d) with methyl L-tryptophanate in acetonitrile at room temperature. The …
Number of citations: 4 pubs.rsc.org
RW Hay, LJ Porter - Australian Journal of Chemistry, 1967 - CSIRO Publishing
… Methyl L-tryptophanate (1.09 g, 0.005 mole) was dissolved in c. 10 rnl of absolute methanol and a solution of anhydrous copper(11) chloride (0.35 g, 0.0025 mole) in c. 5 ml of absolute …
Number of citations: 33 www.publish.csiro.au
SA Boyd - 1986 - elibrary.ru
… First, construction of the tetrahydro-2-carboline skeleton was accomplished via Pictet-Spengler condensation of an appropriate aldehyde with methyl L-tryptophanate hydrochloride in …
Number of citations: 0 elibrary.ru
MW Makinen - Spectrochimica Acta Part A: Molecular and …, 1998 - Elsevier
… In this diagram the cubes represent angle maps for rotation around each of the indicated bonds in the spin-labeled methyl l-tryptophanate ester. The low density dots represent all of …
Number of citations: 14 www.sciencedirect.com
A Kirkpatrick, JA Maclaren - Australian Journal of Chemistry, 1983 - CSIRO Publishing
… The enamine from methyl L-tryptophanate and pentane-2,4-dione (see ref. 3) was allowed to react with trifluoroacetic acid as in (c). The crude reaction product was treated with excess …
Number of citations: 6 www.publish.csiro.au
DM Duckworth - 1978 - search.proquest.com
… In Part One, secologanin has been reacted with -methyl L-tryptophanate in a 1 one-pot' process to give 5o(-carbomethoxy-18,19-dihydromancunine .This in turn has been converted into …
Number of citations: 2 search.proquest.com
D Mustafi, JR Sachleben, GB Wells… - Journal of the …, 1990 - ACS Publications
… In the accompanying paper7 we demonstrate that the corresponding methyl L-tryptophanate analogue is conformationally flexible, with rotamer structure depending on solvent …
Number of citations: 33 pubs.acs.org

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